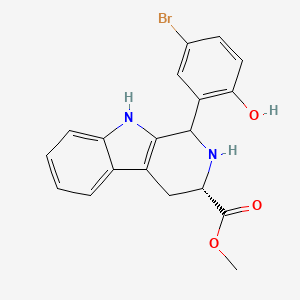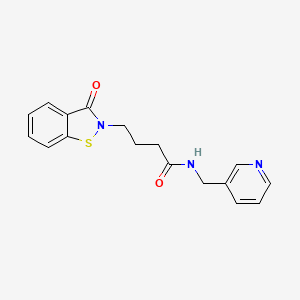![molecular formula C19H18N4OS2 B14976908 6-[(3,4-Dimethylphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14976908.png)
6-[(3,4-Dimethylphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3,4-Dimethylphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and various substituents such as a dimethylphenoxy group and a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-Dimethylphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole or thiadiazole derivatives.
Substitution Products: Functionalized aromatic derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to interact with microbial enzymes and disrupt cellular processes.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly for targeting specific biological pathways.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry
Agriculture: The compound can be used in the development of agrochemicals, such as pesticides or herbicides.
Polymer Science: Its incorporation into polymers can enhance their properties, such as thermal stability or mechanical strength.
Mecanismo De Acción
The mechanism of action of 6-[(3,4-Dimethylphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In biological systems, it may interact with cellular membranes or proteins, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
6-[(3,4-Dimethylphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
6-[(3,4-Dimethylphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with a thiadiazine ring instead of a thiadiazole ring.
Uniqueness
The uniqueness of 6-[(3,4-Dimethylphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of substituents and ring systems, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H18N4OS2 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
6-[(3,4-dimethylphenoxy)methyl]-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4OS2/c1-13-8-9-15(10-14(13)2)24-11-18-22-23-17(20-21-19(23)26-18)12-25-16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3 |
Clave InChI |
PXGPYZOLQRDQKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)CSC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B14976836.png)
![N-(3-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B14976838.png)

![N~6~-cyclohexyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14976842.png)
![4-Methyl-6-(3-methylphenyl)-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14976849.png)
![1-methyl-N~4~-(2-methylphenyl)-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14976869.png)
![3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B14976881.png)
![N-(3-Chloro-2-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B14976886.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B14976894.png)
![N-(3,4-Dimethoxyphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B14976898.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B14976904.png)
![N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14976911.png)
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14976927.png)
